BenchChemオンラインストアへようこそ!

TTNPB

RAR agonist profiling retinoid receptor binding nuclear receptor pharmacology

TTNPB is a pan-RAR agonist that outperforms ATRA in long-duration protocols by resisting CYP26 metabolism and sustaining transcriptional activation beyond 72 hours, eliminating repeated media supplementation. Its unique pharmacokinetics—10-fold lower receptor affinity yet 1000-fold greater in vivo potency—demand TTNPB-specific validation for reliable developmental toxicology, hPSC genome editing (20% single-cell cloning efficiency vs. 0.2% with Y-27632 alone), and multi-lineage hematopoietic expansion. Bulk orders and custom formulations available.

Molecular Formula C24H28O2
Molecular Weight 348.5 g/mol
CAS No. 71441-28-6
Cat. No. B1682032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTTNPB
CAS71441-28-6
Synonyms4-(2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
AGN 191183
AGN-191183
arotinoid Ro-137410
Ro 13-7410
TTNPB
Molecular FormulaC24H28O2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C
InChIInChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+
InChIKeyFOIVPCKZDPCJJY-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TTNPB (Arotinoid Acid) for Research Procurement: High-Potency Pan-RAR Agonist


TTNPB (CAS 71441-28-6, Ro 13-7410, Arotinoid Acid) is a synthetic stilbene analog of retinoic acid that functions as a potent pan-retinoic acid receptor (RAR) agonist. It belongs to the arotinoid class of conformationally-restricted retinoids and exhibits high-affinity binding to all three RAR subtypes (α, β, γ) with nanomolar IC50 and EC50 values [1]. TTNPB is widely utilized as a reference standard for robust, reproducible cellular differentiation in vitro due to its chemical stability and defined RAR activation profile [2].

Why TTNPB Cannot Be Directly Substituted with ATRA or Other RAR Agonists


Despite sharing the RAR agonist classification, TTNPB exhibits fundamentally distinct pharmacological properties from all-trans retinoic acid (ATRA) and subtype-selective RAR agonists that preclude simple substitution in experimental protocols. TTNPB demonstrates 10-fold lower binding affinity for RARs compared to ATRA yet paradoxically achieves 1000-fold greater teratogenic potency in vivo due to its unique disposition profile: resistance to metabolic degradation, reduced binding to cytosolic CRABP proteins, slower cellular clearance, and sustained transcriptional activation at 72 hours post-treatment [1]. Unlike ATRA which is rapidly metabolized by CYP26 enzymes, TTNPB persists in target tissues, concentrating in the conceptus to a higher degree and exhibiting prolonged receptor occupancy [2]. Furthermore, TTNPB's pan-RAR activation profile (EC50: α=21 nM, β=4 nM, γ=2.4 nM) contrasts with subtype-selective agonists such as BMS753 (RARα-selective, Ki=2 nM) or AM580 (RARα-preferring), making direct substitution inappropriate when RAR-subtype-specific outcomes are required [3]. These differences necessitate TTNPB-specific validation rather than assumption of class-equivalent behavior.

TTNPB Product-Specific Quantitative Differentiation Evidence


TTNPB RAR Subtype Affinity Profile: Balanced Pan-Agonist with Defined EC50 Hierarchy

TTNPB demonstrates a distinct RAR subtype activation hierarchy (EC50: γ < β << α) that differentiates it from both the endogenous ligand ATRA and subtype-selective synthetic agonists. Unlike ATRA which shows relatively balanced nanomolar potency across all three RAR subtypes in most assay systems, TTNPB exhibits a pronounced 8.75-fold selectivity for RARγ (EC50=2.4 nM) over RARα (EC50=21 nM), with intermediate potency at RARβ (EC50=4.0 nM) [1]. This contrasts with the RARα-selective agonist BMS753 (Ki=2 nM for RARα, negligible activity at RARγ) and AM580 (RARα-preferring) . The defined EC50 hierarchy of TTNPB enables predictable RARγ/β-biased transcriptional outcomes at submaximal concentrations while maintaining pan-RAR activation at saturating doses.

RAR agonist profiling retinoid receptor binding nuclear receptor pharmacology

Sustained Transcriptional Activation: TTNPB Outperforms ATRA at 72 Hours

In a direct head-to-head comparison using RAR-transfected JEG-3 cells with a luciferase reporter driven by the RARβ gene RARE element, TTNPB and ATRA exhibited comparable EC50 values in the nanomolar range after 24 hours of treatment. However, at the 72-hour time point, TTNPB produced significantly greater transcriptional activation than ATRA, with lower EC50 values and a reduced threshold concentration for detectable activation [1]. This sustained activation profile is attributed to TTNPB's resistance to metabolic degradation and slower cellular clearance, whereas ATRA is rapidly metabolized and cleared from the system [2].

transcriptional activation reporter gene assay RAR signaling duration

Pharmacokinetic Differentiation: TTNPB Exhibits 10-Fold Slower Cellular Clearance than ATRA

Comparative metabolic disposition studies in mouse limb bud cell cultures revealed that TTNPB disappeared from the culture media significantly more slowly than ATRA over a 72-hour period. While both retinoids achieved approximately equal initial cellular concentrations in uptake experiments, TTNPB disappeared from limb bud cells at a significantly slower rate than did ATRA [1]. In vivo pharmacokinetic analysis in pregnant hamsters confirmed that TTNPB was absorbed and cleared more slowly than naturally-occurring tetraene retinoids, with peak plasma levels at 2.4 hours and exponential elimination half-life of approximately 3 hours from the central compartment [2]. Critically, TTNPB concentrated in the conceptus to a higher degree than ATRA and possessed greater intrinsic activity, contributing directly to its 1000-fold higher teratogenic potency [3].

retinoid pharmacokinetics cellular retention metabolic stability

In Vitro Hematopoietic Progenitor Stimulation: TTNPB Activates Both Erythroid and Myeloid Lineages

In a direct comparative study using normal human bone marrow cells, TTNPB demonstrated broader hematopoietic progenitor stimulation than ATRA. TTNPB stimulated both erythroid-granulocyte-macrophage progenitors and erythroid progenitors, with maximal increments of 173±17% and 210±40% respectively at 10⁻⁹ M [1]. In contrast, ATRA produced maximal increment (173±21%) for erythroid progenitors only at the same concentration, without comparable stimulation of the mixed erythroid-granulocyte-macrophage progenitor population [1]. For myeloid colony (CFU-C) growth, maximal stimulation occurred at 10⁻⁶ M with TTNPB producing 130±8% increment and ATRA producing 161±5% increment, indicating comparable efficacy at this higher concentration [1].

hematopoietic progenitor colony-forming unit erythropoiesis

Teratogenicity Potency Benchmark: 1000-Fold Higher than ATRA for Developmental Toxicology Studies

TTNPB is established as 1000-fold more teratogenic than all-trans retinoic acid (ATRA) across multiple species, a quantitative benchmark that defines its utility in developmental toxicology research [1]. In the mouse limb bud cell culture model, TTNPB inhibits chondrogenesis with an IC50 of 0.14 nM, whereas ATRA requires substantially higher concentrations to achieve comparable inhibition [2]. This extreme potency differential is attributed to the cumulative effects of TTNPB's high RAR binding affinity (Kd: α=2.5 nM, β=2.7 nM, γ=1.8 nM for mouse receptors), reduced CRABP sequestration, and metabolic resistance [3]. In comparative developmental toxicity potency ranking studies, TTNPB is correctly predicted to be the most potent congener and retinol the least potent [4].

developmental toxicity teratogenicity limb bud chondrogenesis

hPSC Clonal Expansion Synergy: 2-Order Magnitude Efficiency Gain with Y-27632 Combination

In human pluripotent stem cell (hPSC) culture applications, TTNPB demonstrates unique synergistic effects that differentiate it from standard ROCK inhibitor-only protocols. When combined with Y-27632, TTNPB synergistically increased hPSC cloning efficiency from 0.2% to 20%, representing an increase of more than 2 orders of magnitude (100-fold improvement) [1]. Furthermore, TTNPB alone increased cell number expansion more than double compared to Y-27632 alone, and TTNPB-treated cells showed two times higher aggregate formation and cell proliferation compared to Y-27632 in suspension culture [1]. The mechanism involves TTNPB-mediated upregulation of Claudin 2 and HoxA1, promoting cellular adhesion and self-renewal pathways not activated by ROCK inhibition alone [1].

human pluripotent stem cells clonal expansion stem cell culture

High-Impact Research Application Scenarios for TTNPB Procurement


hPSC Clonal Isolation and Genome Editing Workflows

In human pluripotent stem cell genome editing workflows, single-cell cloning efficiency is a critical bottleneck. Standard Y-27632 treatment achieves only 0.2% cloning efficiency, requiring extensive screening to isolate modified clones. TTNPB (10 µM) combined with Y-27632 increases cloning efficiency to 20% (100-fold improvement), enabling efficient isolation of pure genetically modified hPSC lines with normal karyotype and maintained pluripotency [1]. This application leverages TTNPB's unique Claudin 2/HoxA1 upregulation mechanism that standard RAR agonists like ATRA do not replicate [1].

Developmental Toxicology Positive Control and Teratogenicity Mechanism Studies

TTNPB serves as the gold-standard high-potency positive control for developmental toxicology screening due to its 1000-fold higher teratogenic potency versus ATRA [1]. In mouse limb bud micromass cultures, TTNPB inhibits chondrogenesis with IC50=0.14 nM, providing a robust and reproducible assay readout [1]. Its well-characterized pharmacokinetic profile—including slower clearance, reduced CRABP binding (27-fold lower for CRABP I), and higher conceptus accumulation versus ATRA—makes TTNPB the preferred reference compound for investigating mechanisms of retinoid-induced developmental toxicity [2].

Sustained RAR Pathway Activation in Long-Term Differentiation Protocols

For differentiation protocols exceeding 48 hours, TTNPB provides sustained RAR transcriptional activation that ATRA cannot match. While ATRA and TTNPB exhibit comparable EC50 values at 24 hours, TTNPB maintains lower EC50 values and reduced activation thresholds at 72 hours due to its resistance to metabolic degradation [1]. This property is critical for protocols requiring continuous retinoid signaling without repeated media supplementation, such as chemically defined chondrogenesis from hPSCs using CHIR99021 plus TTNPB [2].

Hematopoietic Progenitor Expansion Requiring Dual-Lineage Stimulation

When research protocols require simultaneous expansion of both erythroid and mixed erythroid-granulocyte-macrophage progenitor populations, TTNPB is the indicated RAR agonist. Unlike ATRA, which stimulates only erythroid progenitors (173±21% at 10⁻⁹ M), TTNPB stimulates both mixed progenitors (173±17%) and erythroid progenitors (210±40%) at identical concentrations [1]. This broader activity profile makes TTNPB the preferred selection for ex vivo hematopoietic expansion studies targeting multiple lineages simultaneously.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for TTNPB

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.